8-Oxaspiro[4.5]decane-1-carboxylic acid
Description
Significance of Spirocyclic Frameworks in Chemical Space and Design
Spirocyclic frameworks are a cornerstone of modern medicinal chemistry and drug discovery, offering a distinct three-dimensional geometry that sets them apart from more traditional flat, aromatic structures. nih.govresearchgate.net This inherent three-dimensionality allows for a more precise interaction with the complex binding sites of biological targets like proteins and enzymes. researchgate.net The rigid nature of the spirocyclic system can lock a molecule into a specific conformation, which can lead to improved efficacy and selectivity for its intended target. nih.gov
The incorporation of spirocyclic motifs into drug candidates has been shown to enhance several key properties. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons, as is common in spirocycles, generally correlates with improved physicochemical properties. nih.gov For instance, azaspirocycles have demonstrated higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts. nih.gov This has led to a growing number of potential drug candidates and approved medications that feature a spirocyclic core. nih.gov
Contextualization of Oxaspiro[4.5]decane Systems within Spirocyclic Chemistry
Within the diverse family of spirocyclic compounds, oxaspiro systems, which incorporate an oxygen atom into one of the rings, are of particular interest. The presence of the oxygen atom can significantly influence the molecule's properties, such as its water solubility and lipophilicity. rsc.org The 8-Oxaspiro[4.5]decane framework consists of a five-membered carbocyclic ring fused to a six-membered tetrahydropyran (B127337) ring at the spirocenter.
The introduction of an oxygen atom into the spirocyclic unit can dramatically improve water solubility, a desirable trait for potential therapeutic agents. rsc.org This class of compounds, often referred to as oxa-spirocycles, represents a promising area for expanding the available chemical space for drug design. rsc.org While detailed research on 8-Oxaspiro[4.5]decane-1-carboxylic acid itself is limited, the study of related oxaspiro[4.5]decane derivatives provides valuable insights into their potential applications. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, suggesting potential applications in neuroscience. researchgate.net
Below are the predicted physicochemical properties for this compound:
| Property | Value |
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 184.10994405 g/mol |
| Monoisotopic Mass | 184.10994405 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 13 |
| Data sourced from PubChem CID 83906843. uni.lu |
Research Landscape and Emerging Areas for this compound
While specific research on this compound is not extensively documented in publicly available literature, the broader landscape of oxaspiro[4.5]decane systems points to several promising areas of investigation. The structural motifs present in this compound—a spirocyclic core, an ether linkage, and a carboxylic acid functional group—suggest a number of potential research avenues.
The carboxylic acid group, in particular, is a versatile functional handle for further chemical modifications. It can be converted into a variety of derivatives, such as esters, amides, and alcohols, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This is a common strategy in drug discovery to optimize the biological activity and pharmacokinetic properties of a lead compound. The biological activity of compounds containing a carboxylic acid moiety can vary widely, with some exhibiting antimicrobial or anticancer properties. mdpi.comnih.gov
Given that other oxaspiro[4.5]decane derivatives have been explored for their interactions with central nervous system targets, it is plausible that this compound and its derivatives could be investigated for similar applications. researchgate.net Furthermore, the unique three-dimensional shape of the 8-Oxaspiro[4.5]decane scaffold makes it an attractive building block for combinatorial chemistry and the development of novel molecular probes.
Historical Development and Foundational Syntheses of Related Oxaspiro Compounds
The synthesis of spirocyclic frameworks has historically presented a challenge to organic chemists, often requiring specialized strategies. researchgate.net Over the years, a variety of methods have been developed to construct these intricate architectures with greater efficiency and stereoselectivity. researchgate.net
One of the foundational approaches to forming the tetrahydropyran ring present in oxaspiro systems is the Prins cyclization. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of a nucleophile. wikipedia.org Variants of the Prins reaction have been successfully employed in the synthesis of terpenoid spiroethers. nih.gov Tandem reactions, such as the Prins/pinacol cascade process, have also been developed for the synthesis of 8-oxaspiro[4.5]decan-1-ones, which are closely related precursors to the title compound. rsc.org
Intramolecular cyclization reactions are another key strategy for the synthesis of oxacycles. mdpi.com For instance, iodocyclization has been utilized to prepare oxa-spirocyclic compounds. rsc.org More recently, transition metal-catalyzed cyclizations, using catalysts based on rhodium or palladium, have emerged as powerful tools for constructing these frameworks. rsc.org The development of these synthetic methodologies continues to be an active area of research, enabling chemists to access a wider variety of complex spirocyclic structures for further investigation. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-2-1-3-10(8)4-6-13-7-5-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZHXJUGSNQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556353-87-7 | |
| Record name | 8-oxaspiro[4.5]decane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 8 Oxaspiro 4.5 Decane 1 Carboxylic Acid and Its Derivatives
Strategies for the Construction of the Spiro[4.5]decane Core
The formation of the spiro[4.5]decane system, particularly the oxaspiro variant, hinges on the creation of a quaternary carbon center that serves as the junction for two rings. Methodologies can be broadly categorized into intramolecular cyclizations of linear precursors and intermolecular reactions that assemble the spirocycle from two or more separate components.
Intramolecular strategies are powerful for forming cyclic structures as they are often entropically favored. These methods involve designing a linear precursor containing all the necessary atoms, which then undergoes a ring-forming reaction to generate the spirocyclic core.
Ring-closing metathesis (RCM) has emerged as a robust tool for the formation of a wide variety of unsaturated rings, including spirocycles. wikipedia.org The reaction utilizes metal catalysts, typically ruthenium-based complexes like Grubbs' catalysts, to facilitate the intramolecular metathesis of a precursor bearing two terminal alkenes. arkat-usa.orgthieme-connect.com This process forms a new cycloalkene and releases a volatile byproduct, ethylene, which drives the reaction to completion. wikipedia.org
The versatility of RCM allows for the synthesis of 5- to 30-membered rings and a diverse range of heterocycles. wikipedia.org For the construction of spiro[4.5]decane systems, a key strategy involves the preparation of a diallylated active methylene (B1212753) compound, which can then undergo RCM to form the spiro-linkage. arkat-usa.org This approach offers mild reaction conditions and leaves a double bond in the newly formed ring, which is useful for further synthetic modifications. arkat-usa.org A sequence involving a Claisen rearrangement followed by an RCM reaction has been successfully used in the formal synthesis of related spiro[4.5]decane natural products like acorone and isoacorones. semanticscholar.org Furthermore, RCM has been employed to desymmetrize molecules, rapidly constructing bicyclic acetals that can be rearranged into spiroketal systems. nih.govresearchgate.net
| Precursor Type | Catalyst | Product Ring System | Key Features |
| Diallylated 1,3-diketones | Grubbs' Catalyst (1st or 2nd Gen) | Spiro[4.5]decene | Mild conditions, versatile for various ring sizes. arkat-usa.org |
| C(2) symmetric diene diol | Grubbs' Catalyst | Bicyclic acetal (precursor to spiroketal) | Rapid construction of intermediate for rearrangement. nih.gov |
| Cyclohexane-1,4-dione derivative | Grubbs' Catalyst | Spiro[4.5]decane core | Used in formal synthesis of acorone. semanticscholar.org |
Traditional methods involving intramolecular alkylation and condensation reactions remain fundamental in spirocycle synthesis. These strategies typically involve the formation of a carbon-carbon or carbon-heteroatom bond to close the second ring at the spirocenter.
A common approach begins with a pre-existing carbocyclic or heterocyclic ring that is functionalized with a side chain. This side chain contains a nucleophilic center and an electrophilic center (or precursors thereof) positioned to react and form the second ring. For instance, the alkylation of carboxylic acid esters with reagents containing a leaving group, followed by the removal of protecting groups, can trigger an intramolecular cyclization to form a spiro lactam. researchgate.net In the context of spiroketals, a precursor containing a ketone and a hydroxyl group separated by a suitable tether can undergo acid-catalyzed intramolecular ketalization. The stereochemical outcome of such cyclizations can often be controlled by thermodynamic factors, such as the anomeric effect in 6-membered rings. nih.gov A Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides has been developed for stereocontrolled synthesis, proceeding through a chelation-controlled mechanism with retention of configuration at the anomeric carbon. acs.org
| Reaction Type | Key Reagents/Conditions | Mechanism | Application |
| Intramolecular Alkylation | Base (e.g., LDA), Halide side chain | SN2 cyclization | Synthesis of 3,3-disubstituted piperidin-2-ones. researchgate.net |
| Acid-Catalyzed Spiroketalization | Aqueous HCl in THF | Deprotection followed by cyclization and equilibration | Preparation of 5/5-spiroketals. nih.gov |
| Kinetic Spirocyclization | Ti(Oi-Pr)4, Glycal epoxide precursor | Chelation-controlled kinetic epoxide opening | Stereocontrolled synthesis of various spiroketals. acs.org |
Oxidative cyclization provides a modern and efficient route to spiroketals and related systems. These reactions often proceed via radical intermediates, allowing for the formation of bonds under mild conditions. thieme-connect.de A notable method involves the use of hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)2), in the presence of iodine under photolytic conditions. mdpi.comnih.gov This system can effectively cyclize spiroacetals that bear a hydroxyalkyl side chain to form bis-spiroacetals. mdpi.comnih.gov
Another strategy employs reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to promote oxidative carbon-hydrogen bond cleavage. This generates an electrophilic intermediate that undergoes subsequent cyclization. acs.org This approach has been used in one-pot, convergent syntheses of spiroacetals, mitigating the need for extensive protecting group manipulations and increasing step economy. acs.org Oxidative radical cyclization has also been investigated for the synthesis of benzannulated spiroketals, which are core structures in several natural products. thieme-connect.de
| Oxidizing System | Precursor | Mechanism | Key Feature |
| PhI(OAc)2 / I2 / hν | Spiroacetal with hydroxyalkyl side chain | Radical initiated oxidative cyclization | Efficient method for bis-spiroacetal synthesis. mdpi.comnih.gov |
| DDQ / Lewis Acid | Dihydropyran derivative | Oxidative C-H cleavage, cyclization | Convergent, one-pot spiroacetal synthesis. acs.org |
| Mn(OAc)3 | Phenol with tethered heterocycle | Oxidative radical spiroketalization | Approach to monobenzannulated spiroketals. thieme-connect.de |
Intermolecular annulation reactions construct the spirocyclic core by joining two or more separate molecules. These methods are highly convergent and can rapidly build molecular complexity. Cycloaddition reactions are a prominent class of annulations used for this purpose.
The 1,3-dipolar [3+2] cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. rsc.org In the context of spirocycle synthesis, this reaction can be performed between a 1,3-dipole and a dipolarophile that is part of a cyclic system, or a dipolarophile containing an exocyclic double bond.
A well-studied example is the reaction of azomethine ylides with various alkenes. msu.edu Azomethine ylides can be generated in situ from various precursors, such as the thermal or photolytic ring-opening of aziridines, or more commonly, from the condensation of an α-amino acid with an aldehyde or ketone. researchgate.netmsu.edu The resulting ylide then reacts with a dipolarophile to furnish a highly substituted five-membered nitrogen-containing ring, such as a pyrrolidine. When one of the components has an exocyclic double bond attached to a ring (e.g., a methylidene-imidazolone), the cycloaddition proceeds in a regio- and diastereoselective manner to produce a spiro-heterocycle. nih.govmdpi.com The Molecular Electron Density Theory (MEDT) has been used to study these reactions, indicating a polar character and a highly asynchronous transition state. nih.gov While this methodology is most established for synthesizing spiro-pyrrolidines, the underlying principle of using cycloaddition to form a spiro-junction is broadly applicable to the construction of diverse spirocyclic frameworks, including oxaspiro systems, by selecting appropriate dipoles and dipolarophiles. rsc.org
| 1,3-Dipole Source | Dipolarophile | Product | Key Features |
| Isatin and N-substituted α-amino acids | 5-Methylidene-2-chalcogen-imidazolones | Dispiro indolinone-pyrrolidine-imidazolones | Regio- and diastereoselective synthesis. nih.gov |
| 11H-indeno[1,2-b]quinoxalin-11-one and proline | 3-Nitro-2H-chromenes | Spiro[chromeno[3,4-a]pyrrolizine...] | Regio- and stereoselective formation of complex spirocycles. researchgate.net |
| Isatin derivatives and L-proline | Ferrocene ethylene derivative | Spirooxindole hybrids | High yield with excellent regioselectivity and diastereoselectivity. mdpi.com |
Intermolecular Annulation Reactions for Spiro[4.5]decane Assembly
Palladium-Catalyzed Coupling and Cyclization Strategies
Palladium catalysis offers a powerful toolkit for the formation of complex molecular architectures, including spirocyclic systems. For the synthesis of 8-oxaspiro[4.5]decane derivatives, palladium-catalyzed reactions can be employed to construct the key carbon-carbon and carbon-oxygen bonds of the spiroketal core. These strategies often involve domino or cascade reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. nih.gov
One conceptual approach involves an intramolecular coupling or cyclization of a suitably functionalized precursor. For instance, a palladium-catalyzed process could facilitate the cyclization of a linear substrate containing both the tetrahydropyran (B127337) and cyclopentane (B165970) ring precursors. A key transformation in this context is the palladium-catalyzed hydroxycarbonylation, which can convert aryl or vinyl halides and triflates into carboxylic acids. mdpi.com While direct application to the aliphatic 8-oxaspiro[4.5]decane-1-carboxylic acid is less common, related palladium-catalyzed carbonylation and cyclization reactions serve as a blueprint for potential synthetic routes. encyclopedia.pub
A hypothetical palladium-catalyzed domino reaction could start from unactivated yne-en-yne precursors, which, in the presence of a palladium catalyst like Pd(OAc)₂, can react with aryl halides to form spiro scaffolds. nih.gov Adapting this to an oxygen-containing system could provide a route to the 8-oxaspiro[4.5]decane core. The reaction proceeds through a cascade of C-C bond formations, constructing the spirocyclic system with high regioselectivity. nih.gov
| Catalyst System | Precursor Type | Reaction Type | Key Features |
| Pd(OAc)₂/PPh₃ | Yne-en-yne and Aryl Halide | Domino Cyclization/Coupling | Forms three C-C bonds in one step; high regioselectivity. nih.gov |
| Pd(PPh₃)₄ | Vinyl Epoxide and CO₂ | Ring-opening/Carboxylation | Forms cyclic carbonates via a π-allylpalladium intermediate. encyclopedia.pub |
| Pd(0) catalyst | Aryl/Vinyl Halide | Hydroxycarbonylation | Introduces a carboxylic acid moiety using a CO source. mdpi.com |
This table presents examples of palladium-catalyzed reactions that can be adapted for the synthesis of complex spirocyclic systems.
Stereoselective Synthesis of this compound Scaffolds
Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. Stereoselective synthesis of the this compound scaffold involves methods that can selectively produce one enantiomer or diastereomer over others. This is typically achieved through asymmetric catalysis or by using chiral starting materials from the "chiral pool."
Asymmetric Catalysis in Oxaspiro[4.5]decane Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern synthetic chemistry for producing enantiopure compounds. sigmaaldrich.com
Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations. This field has seen rapid growth, providing powerful alternatives to traditional metal-based catalysts. For the formation of spiroketals, enantioselective domino reactions guided by chiral organocatalysts are particularly effective. acs.orgacs.org
For example, an asymmetric domino reaction can be designed to construct chiral spiroketal lactones. acs.orgacs.org A single chiral catalyst can control multiple stereodetermining steps, leading to products with excellent yields, high enantioselectivity (up to 99% ee), and diastereoselectivity (>20:1 dr). acs.orgacs.org N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have been successfully used in the enantioselective construction of azaspiro[4.5]decanes through [5+1] annulation reactions, achieving up to 99% ee. researchgate.net These principles can be extended to the synthesis of oxaspiro[4.5]decane systems. An organohalogenite-mediated asymmetric intramolecular spiroketalization has also been reported as the first organocatalytic method for constructing optically pure bisbenzannulated spiroketals with high enantioselectivity (up to 98% ee). semanticscholar.org
| Organocatalyst Type | Reaction | Key Intermediate | Enantioselectivity |
| Chiral Phosphoric Acid | Domino Halocyclization/Spiroketalization | Vinylidene Quinone Methide | Up to 99% ee acs.orgacs.org |
| N-Heterocyclic Carbene (NHC) | [5+1] Annulation | α,β-γ,δ-Unsaturated Aldehyde | Up to 99% ee researchgate.net |
| Organohalogenite | Intramolecular Aromatic Spiroketalization | N/A | Up to 98% ee semanticscholar.org |
This table summarizes key findings in the organocatalytic asymmetric synthesis of spiro compounds.
Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. sigmaaldrich.com The metal center activates the substrates, while the chiral ligand environment dictates the stereochemical outcome of the reaction.
Sequential catalysis using multiple metal catalysts can enable complex transformations. For instance, a gold and iridium sequential catalytic system has been used for the enantioselective cascade reaction between 2-(1-hydroxyallyl)phenols and alkynols to afford spiroketals with excellent enantioselectivities. nih.govbohrium.com In this process, an in-situ generated vinyl ether undergoes an asymmetric allylation/spiroketalization with a π-allyl-iridium species. nih.govbohrium.com The development of stable, chiral-at-metal catalysts, where the stereogenicity resides at the metal center itself, represents another frontier in this field, offering a minimalist approach to asymmetric catalysis. youtube.com
| Metal Catalyst System | Ligand Type | Reaction Type | Key Feature |
| Gold (I) / Iridium (I) | Chiral Ligand (e.g., Phosphoramidite) | Sequential Allylation/Spiroketalization | Efficient access to spiroketals with high enantioselectivity. nih.govbohrium.com |
| Rhodium | Chiral Diene | Asymmetric [3+2] Cycloaddition | Catalyst-controlled chemodivergent synthesis of spiro compounds. semanticscholar.org |
| Titanium | Chiral Tartrate | Asymmetric Epoxidation | A foundational method for introducing chirality. nih.gov |
This table illustrates the use of chiral metal complexes in asymmetric synthesis relevant to spirocycle formation.
Chiral Pool Approaches to Oxaspiro[4.5]decane-1-carboxylic Acid
The chiral pool approach utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex chiral molecules. elsevierpure.com Carbohydrates, amino acids, and terpenes are common starting points.
Carbohydrates are inexpensive, abundant, and stereochemically rich molecules, making them ideal starting materials for chiral pool synthesis. elsevierpure.com Their numerous stereocenters and functional groups can be strategically manipulated to form complex targets like the 8-oxaspiro[4.5]decane core. The synthesis of spiroketals from carbohydrate precursors is a well-established strategy. For example, di-D-fructose dianhydrides, which contain a spiroketal skeleton, can be synthesized stereoselectively from fructose precursors. nih.gov
The general process involves the chemical modification, or derivatization, of a starting carbohydrate to install the necessary functional groups and carbon skeleton required for cyclization into the target spiroketal. nih.govresearchgate.netrestek.com For instance, D-glucose can be converted into precursors for 1,6-dioxaspiro[4.5]decane ring systems, which are core structures in many natural products. researchgate.net This involves a series of protection, oxidation, and cyclization steps to transform the pyranose ring of the sugar into the desired spirocyclic framework. The inherent chirality of the starting carbohydrate is transferred to the final product, ensuring a stereodefined synthesis.
| Carbohydrate Precursor | Target Spiroketal System | Key Transformation(s) | Reference Example |
| D-Fructose | Di-D-fructose dianhydrides | Intramolecular Glycosylation-Spiroketalization | One-pot synthesis from tethered fructofuranose precursors. nih.gov |
| D-Glucose | 1,6-Dioxaspiro[4.5]decanes | Protection, Oxidation, Cyclization | Stereoselective synthesis of spiroacetal motifs. researchgate.net |
This table provides examples of carbohydrate-derived spiroketal synthesis.
Utilisation of Naturally Occurring Chiral Building Blocks
The synthesis of enantiomerically pure complex molecules often leverages the "chiral pool," which consists of readily available, inexpensive, and enantiopure compounds from nature. nih.govresearchgate.net Sugars, amino acids, and terpenes are common starting materials whose inherent stereochemistry can be transferred to the target molecule, obviating the need for asymmetric induction or chiral resolution steps.
A prominent example of this strategy is the stereocontrolled synthesis of 1,6,9-trioxaspiro[4.5]decanes, close analogues of the 8-oxaspiro[4.5]decane system, starting from D-glucose. researchgate.net In this approach, the multiple defined stereocenters of the glucose molecule are used to direct the formation of the spirocyclic system. The synthesis establishes a route to both (R)- and (S)-configured spiroacetals, demonstrating the power of using a natural chiral template to achieve high stereocontrol. researchgate.net By starting with a molecule of defined absolute stereochemistry like a sugar, chemists can construct complex chiral structures such as spiroketals with a high degree of predictability and efficiency. researchgate.netnih.gov
Diastereoselective Control in Spiro[4.5]decane Synthesis
Achieving control over the relative stereochemistry of multiple chiral centers (diastereoselectivity) is a central challenge in the synthesis of complex cyclic systems like spiro[4.5]decanes. nih.govmskcc.org Modern synthetic methods employ various strategies, including catalysis and the use of chiral auxiliaries, to govern the formation of the desired diastereomer.
Kinetically controlled spirocyclization reactions represent a powerful method for achieving stereocontrol independent of the product's thermodynamic stability. nih.govmskcc.orgnih.gov For instance, a methanol-induced kinetic spiroketalization of glycal epoxides allows for the formation of spiroketals with inversion of configuration at the anomeric carbon. nih.gov This method provides access to specific diastereomers that may not be favored under thermodynamic (equilibrating) conditions.
Another effective strategy involves synergistic catalysis. A recently developed method for synthesizing 2-amino-spiro[4.5]decane-6-ones utilizes a combination of photocatalysis and organocatalysis. mdpi.com This dual catalytic system facilitates a [3+2] cycloaddition reaction that proceeds with excellent diastereoselectivity, achieving diastereomeric ratios (d.r.) as high as 99:1. mdpi.com The use of a chiral phosphoric acid catalyst was crucial for inducing this high level of stereocontrol.
Furthermore, the use of chiral auxiliaries has been demonstrated in the enantio- and diastereoselective synthesis of spiro[4.5]decane-1,6-diones. rsc.org By attaching a C2-symmetric cycloalkane-1,2-diol as a chiral auxiliary, researchers were able to direct both asymmetric alkylation and reduction steps to produce the desired spirocyclic diols with high stereoselectivity. rsc.org These examples highlight the diverse and powerful tools available for controlling diastereoselectivity in the construction of the spiro[4.5]decane framework.
Biocatalytic Approaches to this compound and Analogues
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in organic synthesis, most notably exceptional selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally benign reaction conditions. nih.govmdpi.com The application of enzymatic methods to the synthesis of complex molecules like oxaspirocycles is a growing field of interest.
While the direct enzymatic formation of the 8-oxaspiro[4.5]decane ring system is an emerging area, the principles of biocatalysis strongly support its feasibility. Enzymes, particularly oxidoreductases like cytochrome P450 monooxygenases, are capable of performing highly selective hydroxylations on complex substrates. nih.gov Such an enzymatic hydroxylation at a specific position of a suitable precursor could generate a hydroxy-ketone intermediate, which would then be poised to undergo spontaneous or enzyme-facilitated cyclization to form the spiroketal core.
For example, engineered P450 enzymes have been shown to control reactive intermediates to steer reactions toward desired products, such as the oxidation of alkenes to carbonyls instead of the more common epoxidation pathway. nih.gov This demonstrates the potential for enzymes to be tailored to construct specific and complex molecular architectures, including the oxaspiro scaffold.
The paramount advantage of biocatalysis is the high degree of stereochemical control achievable. nih.gov A compelling example is the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, a close analogue of the target compound. vapourtec.comresearchgate.net In this process, a transaminase enzyme was used to directly convert a prochiral spiroketone intermediate into the desired chiral amine. researchgate.net
This biotransformation provides the desired enantiomer in high yield and excellent enantiomeric excess. vapourtec.com The use of transaminase biocatalysis provides a direct and efficient route to the chiral amine, circumventing multi-step classical resolutions or asymmetric syntheses. researchgate.net This highlights the power of enzymes to install chirality with precision in the synthesis of spirocyclic systems.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of the 8-oxaspiro[4.5]decane core is crucial for exploring structure-activity relationships in medicinal chemistry. Methodologies have been developed to introduce a variety of functional groups, including alkyl and aryl substituents, onto the spirocyclic framework.
A range of synthetic strategies allows for the incorporation of alkyl and aryl groups at various positions on the spiro[4.5]decane scaffold. For azaspiro analogues, such as 1-oxa-8-azaspiro[4.5]decane, substitution is commonly achieved on the nitrogen atom. Syntheses of selective sigma-1 receptor ligands have involved the attachment of various substituted benzyl and other aryl groups to the nitrogen, demonstrating a versatile method for introducing aryl substituents. nih.govnih.gov
For the carbocyclic portion of the spiro-system, convenient methods for substitution have also been developed. One patent describes a multi-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one to produce various derivatives, indicating pathways to functionalize the cyclohexane ring of the spiro-system. google.com The synthesis of 8-oxa-2-azaspiro[4.5]decane has been reported from commercially available reagents, providing a scaffold that is promising for further elaboration into biologically active compounds. researchgate.net These approaches provide a toolbox for creating a diverse library of substituted 8-oxaspiro[4.5]decane derivatives for further investigation.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional handle that allows for the synthesis of a diverse range of derivatives. Standard organic chemistry transformations can be applied to this moiety to generate esters, amides, and other related compounds, thereby modifying the molecule's physicochemical properties for various applications. The reactivity of the carboxyl group is centered around the electrophilic nature of the carboxyl carbon and the acidity of the hydroxyl proton.
Key functionalization reactions include esterification and amidation. Fischer esterification, for example, involves reacting the carboxylic acid with an alcohol under acidic conditions to yield the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can then readily react with alcohols or amines to form esters and amides, respectively khanacademy.org. Modern coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also employed to facilitate the formation of amide bonds directly from the carboxylic acid and an amine, a method widely used in peptide synthesis khanacademy.orgmdpi.com. While specific examples detailing the derivatization of this compound are not extensively documented in publicly available literature, these established methodologies are broadly applicable.
In a related context, the hydrolysis of an ester to a carboxylic acid has been demonstrated on a similar spirocyclic framework. For instance, ethyl (cis)-2-oxo-3-phenyl-1-oxa-3-azaspiro[4.5]decane-8-carboxylate can be converted to its corresponding carboxylic acid via hydrolysis with lithium hydroxide in methanol and water google.com. This reaction proceeds in the reverse direction of esterification but underscores the chemical accessibility of the carboxyl functional group on this type of scaffold.
The table below summarizes common transformations for the carboxylic acid moiety.
| Starting Material | Reagent(s) | Product Functional Group | General Reaction Type |
| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification khanacademy.org |
| Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. Amine | Amide | Acyl Chloride Formation followed by Amination khanacademy.org |
| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Amide | Direct Amidation khanacademy.orgmdpi.com |
| Carboxylic Acid | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Reduction |
Heteroatom Substitution on the Spiro Framework
Modification of the core spirocyclic structure through the substitution of the resident oxygen atom with other heteroatoms, such as nitrogen, offers a powerful strategy to create structural analogs with potentially novel properties. Replacing the oxygen at the 8-position of the 8-Oxaspiro[4.5]decane framework with a nitrogen atom leads to the corresponding 8-azaspiro[4.5]decane derivatives. These aza-spirocycles are of significant interest in medicinal chemistry.
Several synthetic routes to access these nitrogen-containing analogs have been developed. For example, the synthesis of 8-azaspiro[4.5]decane-7,9-dione is achieved through the reaction of 1,1-pentamethylene oxalic acid with urea at high temperatures (150-200 °C) google.com. This method provides a direct route to the nitrogen-containing spiro-dione scaffold.
Another approach involves the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, demonstrating the introduction of a nitrogen atom into the five-membered ring of the spiro-system researchgate.net. Furthermore, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, highlighting the utility of these heteroatom-substituted frameworks in developing targeted therapeutic or imaging agents nih.gov. The synthesis of these compounds often involves multi-step sequences starting from functionalized piperidines or related nitrogen-containing rings.
The table below presents examples of heteroatom-substituted spiro[4.5]decane frameworks.
| Parent Scaffold | Substituted Scaffold | Synthetic Precursors (Example) | Significance/Application |
| 8-Oxaspiro[4.5]decane | 8-Azaspiro[4.5]decane-7,9-dione | 1,1-Pentamethylene oxalic acid, Urea | Synthesis of nitrogen-containing spirocycles google.com |
| 8-Oxaspiro[4.5]decane | 1-Oxa-8-azaspiro[4.5]decane | N-benzyl-4-piperidone, Ethyl bromoacetate (multi-step) | Sigma-1 receptor ligands for PET imaging nih.gov |
| 8-Oxaspiro[4.5]decane | 8-Oxa-2-azaspiro[4.5]decane | Tetrahydropyran-4-carbonitrile, 1-Bromo-2-fluoroethane | Intermediate for biologically active compounds researchgate.net |
Post-Synthetic Modifications and Functional Group Transformations
Beyond derivatization of the carboxylic acid and heteroatom substitution, the spiro framework of this compound and its analogs can undergo further chemical modifications. These transformations allow for the introduction of new functional groups or the alteration of the ring stereochemistry, providing access to a wider array of complex molecules.
Research on the related 1-oxaspiro[4.5]decan-2-one system demonstrates the potential for functionalizing the carbocyclic ring. For instance, an α,β-unsaturated spiro lactone can undergo diastereoselective epoxidation of the double bond within the cyclohexane ring researchgate.net. The resulting epoxide is a versatile intermediate that can be opened under various conditions to introduce new functionalities. Treatment of the epoxide with lithium bromide and acetic acid, for example, leads to the formation of a bromohydrin, installing both a hydroxyl and a bromine group across the former double bond researchgate.net. Such transformations highlight how the carbocyclic portion of the spiro-scaffold can be selectively modified after the core ring system has been constructed.
These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies, enabling a detailed exploration of the chemical space around the core spirocyclic motif.
| Starting Scaffold | Reaction Type | Reagent(s) | Resulting Structure/Modification |
| Spiro cyclohexenone | Epoxidation | m-CPBA | Diastereoselective formation of an epoxide on the cyclohexane ring researchgate.net |
| Spiro epoxide | Epoxide Opening | LiBr / AcOH | Formation of a bromohydrin derivative researchgate.net |
| Spiro lactone | Enolate Azidation | N/A | Diastereoselective introduction of an α-azido group researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 8 Oxaspiro 4.5 Decane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxyl group (–COOH) is a versatile functional group that can undergo a wide array of reactions, allowing for the synthesis of various derivatives. These reactions are fundamental to modifying the molecule's physicochemical properties.
Esterification and Amidation Reactions for Derivatization
Esterification and amidation are cornerstone reactions for the derivatization of carboxylic acids. For 8-Oxaspiro[4.5]decane-1-carboxylic acid, these transformations provide pathways to esters and amides, which are often intermediates in the synthesis of more complex molecules.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions. The reaction is an equilibrium process, and the formation of the ester is typically driven forward by using an excess of the alcohol or by removing water as it is formed.
Amidation: The formation of amides from carboxylic acids typically requires the activation of the carboxyl group, as direct reaction with an amine is generally slow and requires high temperatures. Common methods involve converting the carboxylic acid to a more reactive acyl chloride or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under milder conditions.
The table below summarizes these key derivatization reactions.
| Reaction | Reactants | Catalyst/Reagent | Product |
| Esterification | Alcohol (e.g., Methanol) | Strong Acid (e.g., H₂SO₄) | Methyl 8-oxaspiro[4.5]decane-1-carboxylate |
| Amidation | Amine (e.g., Benzylamine) | Coupling Agent (e.g., DCC) | N-Benzyl-8-oxaspiro[4.5]decane-1-carboxamide |
Decarboxylation Pathways and Related Transformations
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of carboxylic acids. The ease of decarboxylation depends heavily on the structure of the molecule, particularly the stability of the carbanion intermediate formed upon CO₂ loss.
While specific mechanistic studies on this compound are not extensively documented, research on the closely related analogue, 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid , provides valuable insight. A study on the thermal decarboxylation of this compound revealed that the reaction is first-order and homogeneous. The kinetic data, measured across a range of temperatures, suggest a concerted intramolecular mechanism for the decomposition.
The key thermodynamic parameters for the decarboxylation of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid are presented in the table below.
| Temperature (K) | Rate Constant (k x 10⁵ sec⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |
| 455.6 | 1.95 | 29.0 | -13.6 |
| 468.4 | 5.20 | 29.0 | -13.6 |
| 478.2 | 11.2 | 29.0 | -13.6 |
| 488.4 | 24.0 | 29.0 | -13.6 |
| 498.9 | 53.7 | 29.0 | -13.6 |
The negative entropy of activation (ΔS‡) is consistent with a highly ordered, cyclic transition state, supporting the proposed intramolecular pathway. Such a mechanism may also be relevant for the decarboxylation of this compound, although the absence of the activating β-keto group would likely necessitate more forcing conditions.
Reduction and Oxidation Reactions of the Carboxyl Group
The carboxyl group can be subjected to both reduction and oxidation, leading to fundamentally different molecular structures.
Reduction: The carbon atom of a carboxyl group is in a high oxidation state. Its reduction typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, rapidly reducing the carboxylic acid to the corresponding primary alcohol, (8-Oxaspiro[4.5]decan-1-yl)methanol. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon.
Oxidation: Further oxidation of the carboxyl group is less common as it is already highly oxidized. Most oxidative reactions involving carboxylic acids lead to the loss of the carboxyl carbon as carbon dioxide. For instance, the Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine, results in an oxidative decarboxylation to yield an alkyl halide.
| Transformation | Reagent | Product |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (8-Oxaspiro[4.5]decan-1-yl)methanol |
| Oxidative Decarboxylation | Silver(I) oxide, Bromine (Br₂) | 1-Bromo-8-oxaspiro[4.5]decane |
Ring-Opening and Rearrangement Reactions of the Oxaspiro System
Acid-Catalyzed Transformations and Isomerizations
Like other ethers, the oxygen atom of the 8-oxaspiro[4.5]decane moiety can be protonated by strong acids, such as HBr or HI. This protonation converts the ether oxygen into a good leaving group (an alcohol), activating the C–O bonds toward nucleophilic attack. This process leads to the cleavage of the tetrahydropyran (B127337) ring.
The mechanism of this ring-opening can proceed via an Sₙ1 or Sₙ2 pathway, depending on the substitution pattern of the ether carbons.
Sₙ2 Pathway: If the carbons adjacent to the ether oxygen are primary or secondary, the halide nucleophile will attack the less sterically hindered carbon, leading to a specific ring-opened product.
Sₙ1 Pathway: If one of the carbons adjacent to the ether oxygen is tertiary (as is the spirocyclic carbon), the reaction may exhibit more Sₙ1 character. The C–O bond at the more substituted carbon breaks to form a more stable carbocation intermediate, which is then attacked by the nucleophile.
In the case of this compound, acid-catalyzed cleavage would result in a functionalized cyclopentane (B165970) derivative. For example, reaction with HBr would likely yield a bromo-hydroxyalkyl substituted cyclopentane carboxylic acid.
Base-Mediated Rearrangements
The 8-oxaspiro[4.5]decane framework, being a saturated cyclic ether, is generally robust and unreactive under basic conditions. Unlike strained rings such as epoxides, the tetrahydropyran ring does not readily open in the presence of bases. Base-mediated rearrangements of this spirocyclic system are not a commonly reported reaction pathway in the chemical literature.
Significant structural rearrangement or ring-opening would require the presence of other activating functional groups within the spirocycle or the use of exceptionally strong bases under forcing conditions. Standard laboratory bases (e.g., hydroxides, alkoxides) are not expected to induce rearrangements of the core oxaspiro system. Therefore, this class of reaction is not considered a characteristic feature of the chemical reactivity of this compound.
Unexpected Isomerization Phenomena of Related Carboxylic Acids
While specific isomerization studies on this compound are not extensively documented, notable instability and isomerization have been observed in structurally related oxetane-carboxylic acids. acs.orgnih.govacs.org These four-membered cyclic ethers, when bearing a carboxylic acid group, have been found to isomerize into more stable lactones, often without the need for external catalysis, merely upon storage at room temperature or with gentle heating. acs.orgnih.gov This transformation involves an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto one of the oxetane's methylene (B1212753) carbons, leading to the cleavage of a C-O bond in the ring and the formation of a new heterocyclic lactone. nih.govic.ac.uk
This tendency for isomerization highlights a potential reactivity pathway for other carboxylic acids containing cyclic ether moieties, including this compound. nih.gov The proximity of the carboxylic acid group to the tetrahydropyran ring's ether oxygen could facilitate a similar, albeit likely more strenuous, intramolecular ring-opening and rearrangement, potentially leading to lactone formation under certain conditions, such as heating or acid catalysis. acs.org The study of oxetane-carboxylic acids serves as a crucial precedent, alerting chemists to the inherent instability that can be present in such molecular architectures. nih.govacs.org
Table 1: Examples of Isomerization in Oxetane-Carboxylic Acids
| Reactant | Condition | Product | Reference |
|---|---|---|---|
| 3-(Hydroxymethyl)oxetane-3-carboxylic acid | Storage or slight heating | 5-Hydroxy-1,3-dioxan-2-one | nih.gov |
| 3-Ethyloxetane-3-carboxylic acid | Heating at 50 °C in dioxane/water | Dihydro-4-ethyl-4-methyl-2,3-furandione | nih.gov |
Nucleophilic and Electrophilic Reactions on the Spiro Framework
The reactivity of the this compound framework is dictated by the unique structural and electronic properties of its constituent rings and the central spiro atom. ontosight.ai Spiro compounds can exhibit distinct reactivity patterns due to the orthogonal orientation of the rings and the inherent strain that can be associated with the spirocyclic system. nih.govnih.gov Reactions can be directed at the spiro center itself, or on the individual cyclopentane and tetrahydropyran rings.
Reactions at the Spiro Center
The spiro center in this compound is a quaternary carbon atom, which is sterically hindered and generally unreactive towards direct nucleophilic or electrophilic attack. Its primary influence on reactivity is electronic and steric, directing reactions to adjacent positions. nih.gov However, in highly strained spiro systems, such as those involving cyclopropane (B1198618) or epoxide rings, reactions can be initiated that lead to ring-opening, driven by the release of ring strain. nih.gov For the less strained 8-oxaspiro[4.5]decane system, reactions involving the spiro center would likely require harsh conditions leading to rearrangement, where the spiro atom acts as a pivot point for carbon skeleton reorganization.
Reactivity of the Tetrahydropyran Ring (Oxane Ring)
The tetrahydropyran (THP) ring contains an ether linkage, which is the primary site for electrophilic attack on this ring. beilstein-journals.org Under acidic conditions, the ether oxygen can be protonated, activating the C-O bonds towards nucleophilic attack. This can lead to a ring-opening reaction. nih.govntu.edu.sg The specific pathway of this cleavage would depend on the stability of the resulting carbocationic intermediates.
Potential reactions involving the tetrahydropyran ring include:
Acid-Catalyzed Ring Opening: Treatment with strong acids could lead to the formation of a carbocation at either C5 or C9, followed by attack by a nucleophile to yield a di-functionalized cyclopentane derivative.
Prins-type Cyclization/Fragmentation: The principles of the Prins reaction, a key method for synthesizing THP rings, suggest that carbocationic intermediates play a crucial role in their chemistry. beilstein-journals.orgntu.edu.sg Under certain conditions, a reverse Prins reaction or fragmentation could be initiated.
Reactivity of the Cyclopentane Ring
The cyclopentane ring itself is a relatively unreactive saturated carbocycle. The primary site of reactivity on this ring is the carboxylic acid group at the C1 position. This functional group can undergo a variety of standard transformations: saskoer.ca
Esterification: Reaction with an alcohol under acidic conditions will form the corresponding ester.
Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine will yield an amide.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Alpha-Halogenation: Under appropriate conditions, the carbon alpha to the carbonyl group (C1) could potentially undergo halogenation, though this is more typical for carbonyls with enolizable protons.
Stability Studies and Decomposition Pathways of this compound
The stability of this compound is influenced by its potential for both isomerization (as discussed in section 3.2.3) and decomposition. A significant decomposition pathway for carboxylic acids is decarboxylation.
A study on the closely related compound, 2-oxo-1-oxaspiro nih.govontosight.aidecane-4-carboxylic acid, provides valuable insight into a likely decomposition mechanism. rsc.org The thermal decarboxylation of this compound was found to be a first-order, homogeneous reaction. The kinetic data suggested a concerted intramolecular mechanism for decomposition, where the molecule passes through a cyclic transition state. rsc.org This type of reaction is common for β-keto acids or other acids where the carboxyl group can form a stable six-membered transition state for proton transfer and C-C bond cleavage. While this compound is not a β-keto acid, the potential for thermal decarboxylation under high temperatures cannot be ruled out, although it would likely require a higher activation energy compared to systems predisposed to concerted mechanisms.
Table 2: Kinetic Data for the Decarboxylation of 2-Oxo-1-oxaspiro nih.govontosight.aidecane-4-carboxylic acid
| Parameter | Value | Reference |
|---|---|---|
| Temperature Range (°K) | 455.6 - 498.9 | rsc.org |
| Reaction Order | First | rsc.org |
| Enthalpy of Activation (ΔH‡) | 29.0 kcal/mol | rsc.org |
| Entropy of Activation (ΔS‡) at 500°K | -13.6 e.u. | rsc.org |
The negative entropy of activation in the related compound supports a cyclic, ordered transition state, indicating that such intramolecular pathways are plausible for the decomposition of spirocyclic carboxylic acids. rsc.org
Structural Analysis and Conformational Studies of 8 Oxaspiro 4.5 Decane 1 Carboxylic Acid
Spectroscopic Characterization Methodologies
The elucidation of the chemical structure and purity of 8-Oxaspiro[4.5]decane-1-carboxylic acid relies on a suite of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the cyclopentane (B165970) and tetrahydropyran (B127337) rings, as well as the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The protons on the carbon adjacent to the carboxylic acid group and the spiro center would likely appear as multiplets due to complex spin-spin coupling with neighboring protons. The aliphatic protons of the two rings would resonate in the upfield region, typically between 1.0 and 4.0 ppm. Protons on carbons adjacent to the oxygen atom in the tetrahydropyran ring are expected to be deshielded and appear at the lower end of this range (around 3.0-4.0 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic resonance in the range of 170-185 ppm. The spiro carbon, being a quaternary carbon, would likely have a weak signal. The carbons bonded to the oxygen atom in the tetrahydropyran ring would appear in the range of 60-80 ppm. The remaining aliphatic carbons in both rings would resonate in the upfield region of the spectrum.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopentane and tetrahydropyran rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 185.0 |
| CH-COOH | Multiplet | - |
| Spiro Carbon | - | Quaternary signal |
| CH₂ (next to Oxygen) | 3.0 - 4.0 (m) | 60.0 - 80.0 |
| Other Aliphatic CH₂ | 1.0 - 2.5 (m) | Aliphatic region |
| Aliphatic CH | 1.0 - 2.5 (m) | Aliphatic region |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques (LC-MS, UPLC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful as they couple the separation capabilities of chromatography with the detection power of MS. nih.gov
In a typical analysis, the compound would be ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (molecular formula C₁₀H₁₆O₃), the expected molecular weight is approximately 184.23 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 185.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of around 183.1. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
Table 2: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | ~185.1 |
| [M+Na]⁺ | ~207.1 |
| [M-H]⁻ | ~183.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the ether linkage.
A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A sharp and intense absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-O stretching vibration of the carboxylic acid would appear in the 1210-1320 cm⁻¹ region. Additionally, a distinct C-O-C stretching band for the ether linkage in the tetrahydropyran ring is expected in the range of 1050-1150 cm⁻¹. smolecule.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Ether | C-O-C stretch | 1050 - 1150 | Strong |
Chromatographic Purity Assessment (HPLC, UPLC, TLC)
The purity of this compound is critical for its use in further applications and is assessed using various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for determining the purity of non-volatile organic compounds. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through. The separation is based on the differential partitioning of the compound and any impurities between the two phases. A detector, such as a UV detector or a mass spectrometer, is used to monitor the eluent. The purity is determined by the relative area of the peak corresponding to the compound of interest compared to the total area of all peaks. americanelements.com
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for qualitative purity assessment and for monitoring the progress of reactions. A small spot of the compound solution is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system. The separation occurs as the solvent moves up the plate by capillary action. The position of the compound is visualized, often using a UV lamp or a staining agent. The presence of multiple spots indicates the presence of impurities.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For this compound, this technique could provide precise bond lengths, bond angles, and torsional angles. This would allow for the unambiguous determination of the relative stereochemistry of the substituents on the cyclopentane ring and the conformation of both the cyclopentane and tetrahydropyran rings in the crystal lattice. If a chiral resolution is performed and suitable crystals are obtained, the absolute configuration of the stereocenters could also be established.
Conformational Dynamics of Spiro[4.5]decane Ring Systems
The spiro[4.5]decane ring system, which forms the core of this compound, possesses interesting conformational properties. The spirocyclic nature of the molecule, with the central quaternary carbon connecting the five-membered cyclopentane ring and the six-membered tetrahydropyran ring, introduces significant conformational constraints.
Ring Puckering and Inversion within the Spiro System
The 8-Oxaspiro[4.5]decane framework is composed of two distinct ring systems: a five-membered cyclopentane ring and a six-membered tetrahydropyran ring. Each of these rings exhibits its own characteristic modes of puckering to alleviate torsional and angle strain.
The cyclopentane ring is not planar and adopts puckered conformations to minimize eclipsing interactions between adjacent hydrogen atoms. The two most common conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). In the absence of substituents, the energy difference between these two forms is minimal, leading to a rapid interconversion between them through a process known as pseudorotation. stackexchange.com However, the presence of the spiro fusion and the carboxylic acid group at the C1 position is expected to introduce a degree of conformational restriction, potentially favoring one puckered form over others.
The six-membered tetrahydropyran ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize both angle strain and torsional strain. makingmolecules.com This chair conformation can undergo a ring inversion process, interconverting between two distinct chair forms. In this process, axial substituents become equatorial, and equatorial substituents become axial. makingmolecules.com The spiro fusion to the cyclopentane ring at C5 of the tetrahydropyran ring (C5 of the spiro[4.5]decane system) will influence the energetics of this ring inversion.
Influence of the Oxygen Heteroatom on Conformation
The presence of the oxygen atom in the tetrahydropyran ring at position 8 introduces significant electronic effects that influence the conformational equilibrium. The most notable of these is the anomeric effect . The anomeric effect is the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org
In this compound, while the carboxylic acid group is not directly on the anomeric carbon, the oxygen heteroatom still exerts a profound influence on the geometry and electron distribution of the tetrahydropyran ring. The C-O bonds are shorter than C-C bonds, and the C-O-C bond angle is more acute than a C-C-C angle, leading to a slight distortion of the ideal chair conformation compared to cyclohexane. rsc.org
Stereochemical Implications of Conformational Preferences
The conformational preferences of the spirocyclic system have direct stereochemical consequences. The carboxylic acid group at the C1 position of the cyclopentane ring can adopt different spatial orientations depending on the puckering of the ring. These different orientations can be described as pseudo-axial or pseudo-equatorial. The relative stability of these orientations will be influenced by steric interactions with the adjacent tetrahydropyran ring.
Within the tetrahydropyran ring, the chair conformation places the substituents on the cyclopentane ring (at the spiro center) in either axial or equatorial positions relative to the tetrahydropyran ring. The preferred conformation of the tetrahydropyran ring will dictate the spatial relationship between the cyclopentane moiety and the rest of the tetrahydropyran ring.
Influence of Substituents on Molecular Geometry and Conformational Stability
The conformational equilibrium of the this compound system is primarily influenced by the steric and electronic properties of the carboxylic acid group. In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. wikipedia.orgmasterorganicchemistry.com
For the cyclopentane ring of this compound, the carboxylic acid group at C1 will influence the puckering of the ring to minimize steric strain. The bulkiness of the carboxylic acid group will likely favor a conformation where it occupies a pseudo-equatorial position to reduce interactions with the rest of the molecule, particularly the spiro-fused tetrahydropyran ring.
The stability of the two chair conformers of the tetrahydropyran ring will be influenced by the orientation of the spiro-fused cyclopentane ring. The conformation that minimizes steric interactions between the two rings will be favored. The following table summarizes the key steric interactions that would influence the conformational stability of this compound.
| Interaction Type | Description | Expected Influence on Stability |
| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and other axial groups on the same side of the ring. | A conformation with the cyclopentane ring in a position that minimizes these interactions within the tetrahydropyran ring would be more stable. |
| Gauche Interactions | Steric strain between adjacent substituents that are not anti-periplanar. | The puckering of the cyclopentane ring and the chair conformation of the tetrahydropyran ring will adopt a geometry that minimizes gauche interactions. |
| Transannular Interactions | Steric interactions between atoms across the ring. | The spiro fusion can introduce unique transannular strains that will influence the overall conformation. |
The interplay of these steric factors, along with the electronic effects of the oxygen heteroatom, will determine the final, most stable three-dimensional structure of the molecule.
Chiroptical Properties and Optical Rotation
This compound possesses a chiral center at the C1 position of the cyclopentane ring, where the carboxylic acid group is attached. The spiro carbon atom (C5) can also be a stereocenter, depending on the substitution pattern, but in this case, it is a prochiral center. The presence of the chiral center at C1 means that the molecule is optically active and will rotate the plane of plane-polarized light. masterorganicchemistry.com
The specific rotation, [α], is a physical constant that is characteristic of a chiral compound. Its value depends on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. The sign of the rotation (+ for dextrorotatory or - for levorotatory) indicates the direction in which the plane of polarized light is rotated. masterorganicchemistry.com
While there is no simple correlation between the (R/S) configuration of a chiral center and the sign of the optical rotation, computational methods can be used to predict these properties. chemrxiv.org The chiroptical properties are also influenced by the electronic nature of the chromophores in the molecule. In this compound, the carbonyl group of the carboxylic acid is the primary chromophore.
The following table provides a hypothetical comparison of chiroptical properties for the enantiomers of this compound. It is important to note that these are expected trends based on the principles of stereochemistry, and the actual values would need to be determined experimentally.
| Property | (R)-8-Oxaspiro[4.5]decane-1-carboxylic acid | (S)-8-Oxaspiro[4.5]decane-1-carboxylic acid |
| Configuration at C1 | R | S |
| Predicted Sign of Optical Rotation | (+) or (-) | Opposite sign to the R-enantiomer |
| Magnitude of Specific Rotation | Expected to be equal to the S-enantiomer | Expected to be equal to the R-enantiomer |
| Relationship | Enantiomers | Enantiomers |
The study of chiroptical properties, such as optical rotatory dispersion (ORD) and circular dichroism (CD), can provide valuable information about the stereochemistry and conformation of chiral molecules like this compound.
Applications of 8 Oxaspiro 4.5 Decane 1 Carboxylic Acid in Advanced Organic Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
The enantioselective synthesis of complex molecules is a cornerstone of modern medicinal chemistry and materials science. Chiral spirocyclic compounds, such as derivatives of 8-Oxaspiro[4.5]decane-1-carboxylic acid, can serve as valuable synthons in asymmetric synthesis. The inherent chirality of the spirocyclic framework, once resolved into its individual enantiomers, can be used to direct the stereochemical outcome of subsequent reactions.
The synthesis of enantiomerically pure spirocycles is an area of active research. Current time information in Te kaunihera o Kirikiriroa, NZ. Although specific methods for the resolution of this compound are not extensively documented, general techniques such as classical resolution with chiral amines or enzymatic resolution could potentially be applied. Once obtained in enantiomerically pure form, the carboxylic acid moiety can be transformed into a variety of other functional groups, allowing for its incorporation into larger, more complex chiral molecules. The rigid spirocyclic backbone can effectively shield one face of the molecule, leading to high diastereoselectivity in subsequent transformations.
Table 1: Potential Methods for Chiral Resolution
| Method | Description | Potential Applicability |
|---|---|---|
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine), followed by separation via crystallization. | High |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | Moderate to High |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). | High |
Scaffold for the Construction of Complex Organic Molecules
The rigid 8-Oxaspiro[4.5]decane framework provides a well-defined three-dimensional starting point for the synthesis of complex organic molecules, including natural products and their analogues. The spirocyclic core can serve as a central organizing element, with substituents extending into specific regions of space. This is particularly advantageous in drug discovery, where the spatial arrangement of functional groups is critical for biological activity.
The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations. It can be converted into amides, esters, alcohols, and other functionalities, allowing for the attachment of various side chains and the construction of more elaborate molecular architectures. Research on related azaspiro[4.5]decane scaffolds has demonstrated their utility in the synthesis of biologically active compounds. researchgate.net
Precursors for the Synthesis of Diverse Spirocyclic Systems
While this compound is itself a spirocyclic system, it can also serve as a precursor for the synthesis of other, more complex or functionally diverse spirocycles. The existing rings can be modified, or additional rings can be annulated onto the core structure.
For instance, the carboxylic acid could be used to direct ring-closing reactions, or the tetrahydropyran (B127337) ring could undergo ring-opening and subsequent functionalization to build a new cyclic system. The general versatility of spirocyclic scaffolds in synthetic chemistry suggests that this compound could be a valuable starting material for exploring novel spirocyclic chemical space.
Utility in the Development of Chemical Probes and Ligands
The development of selective ligands for biological targets is crucial for understanding disease pathways and for the design of new therapeutics. The rigid conformation of spirocyclic scaffolds can help to pre-organize functional groups in a specific orientation, which can lead to enhanced binding affinity and selectivity for a target protein.
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as candidate radioligands for sigma-1 receptors, indicating the potential of this spirocyclic core in designing molecules that interact with biological systems. researchgate.net By analogy, derivatives of this compound could be functionalized to create libraries of compounds for screening against various biological targets. The carboxylic acid could be coupled to fluorescent dyes, affinity tags, or reactive groups to generate chemical probes for studying protein function and localization.
Table 2: Potential Functionalization of the Carboxylic Acid for Probe Development
| Functional Group | Resulting Derivative | Application |
|---|---|---|
| Amine | Amide | Attachment of linkers, fluorescent tags, or biotin |
| Alcohol | Ester | Prodrug strategies, modification of solubility |
Future Research Directions and Outlook for 8 Oxaspiro 4.5 Decane 1 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 8-Oxaspiro[4.5]decane-1-carboxylic acid. Current synthetic strategies for spirocycles can be complex and may lack the desired efficiency for large-scale production. nih.gov Innovations in this area could draw from recent advances in spiroketal and spiro-ether synthesis. benthamscience.comnih.govresearchgate.net
Key areas for development include:
Catalytic Methods: Exploring novel organocatalytic or transition-metal-catalyzed reactions could provide more direct and atom-economical routes to the spirocyclic core. acs.org For instance, copper-catalyzed enantioselective carboetherification of alkenols has shown promise for creating spirocyclic ethers in a single step with high stereocontrol. nih.gov
Green Chemistry Approaches: The implementation of green chemistry principles, such as using non-toxic catalysts like iodine, employing microwave-assisted reactions, and utilizing environmentally friendly solvents, could significantly enhance the sustainability of the synthesis. nih.govnih.gov Multicomponent domino reactions, which form multiple bonds in a single operation, represent another avenue for improving efficiency and reducing waste. nih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reproducibility, providing a pathway for the industrial-scale production of this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Asymmetric Catalysis | High stereoselectivity, access to single enantiomers. | Chiral phosphoric acids, transition metal complexes. acs.orgresearchgate.net |
| Domino Reactions | Increased efficiency, reduced waste, molecular complexity from simple precursors. | Organocatalyzed cascade reactions. thieme-connect.com |
| Green Solvents/Catalysts | Reduced environmental impact, improved safety. | Ionic liquids, iodine-catalyzed cyclizations. nih.govnih.gov |
| Photochemistry | Mild reaction conditions, unique reactivity patterns. | [2+2] photocycloadditions. nih.gov |
Exploration of Undiscovered Chemical Reactivity and Transformations
A thorough investigation into the chemical reactivity of this compound is essential for its future applications. The interplay between the spirocyclic ether and the carboxylic acid functional groups could lead to novel chemical transformations.
Future studies could explore:
Ring-Opening Reactions: Investigating the selective opening of the tetrahydrofuran (B95107) ring under various conditions (e.g., Lewis or Brønsted acids) could yield novel functionalized cyclopentane (B165970) derivatives. nih.govacs.org The regioselectivity and stereochemistry of such reactions would be of fundamental interest. Some oxaspiro compounds are designed for double ring-opening polymerization, a concept that could be explored for materials science applications. nih.govresearchgate.net
Transformations of the Carboxylic Acid: The carboxylic acid moiety serves as a versatile handle for a wide range of chemical modifications. rsc.org Future work could focus on its conversion to esters, amides, alcohols, and other functional groups, thereby creating a library of derivatives for biological screening. nih.gov Decarboxylative transformations could also be explored to generate novel spirocyclic structures. rsc.org
Neighboring Group Participation: Research could be directed towards understanding if the ether oxygen participates in reactions at the carboxylic acid group or the adjacent carbon, potentially influencing reactivity and selectivity.
Advanced Stereochemical Control and Derivatization
The spirocenter of this compound is a quaternary stereocenter, meaning the molecule is chiral. The biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Therefore, controlling and exploring the stereochemistry of this compound is a critical future research direction.
Key research avenues include:
Asymmetric Synthesis: Developing synthetic methods that produce enantiomerically pure forms of the molecule is paramount. acs.orgnih.gov This could be achieved through the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. researchgate.netresearchgate.net
Diastereoselective Derivatization: For derivatives with multiple stereocenters, controlling the relative stereochemistry will be crucial. Future research should focus on diastereoselective reactions to synthesize specific stereoisomers.
Chiroptical Properties: A detailed study of the chiroptical properties (e.g., optical rotation, circular dichroism) of the enantiomers will be necessary for their characterization and for understanding their interactions with biological systems.
Integration of Computational Design with Experimental Synthesis
Computational chemistry offers powerful tools to guide and accelerate the research and development of new molecules. tandfonline.com Integrating computational design with the experimental synthesis of this compound and its derivatives could lead to more efficient discovery processes.
Future computational studies could involve:
Conformational Analysis: Predicting the preferred three-dimensional conformations of the molecule, which is critical for understanding its interaction with biological targets. The rigidity of the spirocyclic system can lock the molecule into specific conformations, which is advantageous for drug design. tandfonline.com
Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity, and metabolic stability to guide the design of derivatives with improved drug-like characteristics. nih.gov The incorporation of an oxygen atom into a spirocyclic framework has been shown to improve water solubility. rsc.orgnih.govrsc.org
Virtual Screening and Docking Studies: Using the 3D structure of the molecule to perform virtual screening against libraries of biological targets to identify potential therapeutic applications.
| Computational Tool | Application in Research | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction mechanisms, and spectroscopic properties. | Understanding of reactivity and spectroscopic data. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | Insight into dynamic behavior and interactions with solvent. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predictive models for designing more potent analogs. |
Expanded Applications as Molecular Scaffolds in Chemical Biology
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their ability to present substituents in a well-defined three-dimensional arrangement, leading to improved potency and selectivity for biological targets. nih.govnih.govacs.org this compound is a prime candidate for exploration as a molecular scaffold in chemical biology and drug discovery.
Future research in this area should focus on:
Library Synthesis: Creating a diverse library of derivatives by modifying the carboxylic acid group and potentially functionalizing the rings.
Biological Screening: Screening this library against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel bioactive compounds. nih.gov Spirocyclic compounds have shown promise in therapeutic areas such as oncology, neuroscience, and infectious diseases. tandfonline.com
Bioisosteric Replacement: Investigating the use of the this compound scaffold as a bioisostere for other chemical groups in known drugs to improve their pharmacokinetic or pharmacodynamic properties. researchgate.netresearchgate.net
Investigation of Novel Spirocyclic Analogues and Heteroatom Variations
Expanding the structural diversity around the this compound core could lead to compounds with novel properties and applications.
Future synthetic efforts could be directed towards:
Ring Size Variation: Synthesizing analogues with different ring sizes, such as 8-oxaspiro[3.5]nonane or 9-oxaspiro[5.5]undecane systems, to explore the impact of ring strain and conformation on biological activity. researchgate.net
Heteroatom Substitution: Replacing the ether oxygen with other heteroatoms, such as sulfur (thia-analogs) or nitrogen (aza-analogs), to modulate the electronic properties, hydrogen bonding capacity, and metabolic stability of the scaffold. acs.orgmdpi.com
Polycyclic Analogues: Fusing additional rings to the spirocyclic framework to create more complex and rigid structures with unique three-dimensional shapes.
Q & A
Q. What are the standard laboratory synthesis protocols for 8-Oxaspiro[4.5]decane-1-carboxylic acid, and what starting materials are typically employed?
Methodological Answer: Two primary synthesis routes are documented:
- Method 1 : Reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by HCl addition to form the hydrochloride derivative. This method emphasizes controlled stoichiometry and acid catalysis .
- Method 2 : Use of chlorinating agents (e.g., SOCl₂) on spirocyclic precursors under controlled temperatures (40–60°C) with catalysts like FeCl₃. This approach prioritizes regioselectivity for chlorine incorporation .
Key Considerations : Optimize reaction time and solvent polarity (e.g., dichloromethane or THF) to minimize side products.
Q. How is the structural integrity and purity of this compound verified post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic framework signals (e.g., δ 3.5–4.5 ppm for oxa-ring protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 198.22 g/mol) .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% threshold). Use C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthesis yields under varying catalytic conditions?
Methodological Answer:
- Variable Optimization : Screen catalysts (e.g., FeCl₃ vs. AlCl₃) and solvents (polar aprotic vs. non-polar) to identify yield discrepancies. Evidence suggests FeCl₃ improves regioselectivity in chlorination steps .
- Kinetic Analysis : Use time-resolved FT-IR to monitor intermediate formation (e.g., epoxide ring-opening kinetics) .
- Statistical Design : Apply response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group (C=O) is reactive toward Grignard reagents .
- Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic ring stability. Polar solvents (e.g., DMSO) stabilize the oxa-ring conformation .
- pKa Prediction : Use software like MarvinSuite to estimate acidic protons (predicted pKa = 3.56±0.20) for deprotonation strategies .
Q. What challenges arise in elucidating the metabolic pathways of derivatives in biological systems?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled derivatives to track metabolic fate in vitro (e.g., liver microsome assays) .
- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic interference. Derivatives with fluorobenzoyl groups show CYP3A4 inhibition .
- Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the spirocyclic carbon is a common pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
